![molecular formula C18H19F6N5O4 B2999481 N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt CAS No. 2320261-79-6](/img/structure/B2999481.png)

N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt

Übersicht

Beschreibung

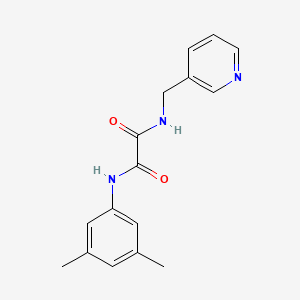

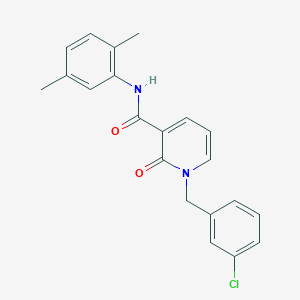

“N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine” is a chemical compound with the CAS Number: 445430-58-0 . It has a linear formula of C14H17N5 . The compound is also known as BMS-345541 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 255.32 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Inflammation Research

BMS-345541: has been utilized in the study of inflammatory processes due to its ability to inhibit the IKK complex, which is a key regulator of the nuclear factor κB (NF-κB) pathway . This pathway is crucial in the production of pro-inflammatory cytokines, and its inhibition can provide insights into the treatment of various inflammatory diseases.

Cancer Therapy

The compound’s role in blocking NF-κB-dependent transcription of pro-inflammatory cytokines makes it a valuable tool in cancer research. By inhibiting this pathway, BMS-345541 can reduce the survival signals in cancer cells, potentially leading to apoptosis and serving as a therapeutic strategy in oncology .

Immunology

In immunological studies, BMS-345541 has been used to investigate the effects of IKK inhibition on the production of interferon-γ (IFN-γ) by natural killer (NK) cells. This research can contribute to understanding how modulating the NF-κB pathway affects immune responses .

Oral Health

Researchers have applied BMS-345541 to study its effects on the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts. These findings are significant for understanding the molecular mechanisms behind periodontal diseases and developing targeted treatments .

Neurodegenerative Diseases

The NF-κB pathway is also implicated in neuroinflammation, which is a characteristic of neurodegenerative diseasesBMS-345541 can be used to explore the pathway’s role in these conditions and assess potential neuroprotective effects of IKK inhibition .

Bone Disease Research

BMS-345541: possesses anti-inflammatory activity and has been studied for its role in arresting bone erosion in certain animal models. This application is particularly relevant in the context of diseases like rheumatoid arthritis, where bone degradation is a major concern .

Cardiovascular Studies

Given the involvement of the NF-κB pathway in atherosclerosis and other cardiovascular diseases, BMS-345541 can be employed to understand the inflammatory components of these conditions and evaluate new therapeutic approaches .

Respiratory Disorders

The compound has been used to investigate its effects on tumor necrosis factor α (TNFα) production in human oral squamous carcinoma cells. This research may have implications for respiratory disorders where TNFα plays a role in disease pathology .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as BMS-345541 , is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the Nuclear Factor κB (NF-κB) pathway , which is involved in the regulation of immune response, inflammation, and cell survival .

Mode of Action

BMS-345541 interacts with the IKK complex by binding to an allosteric site . This interaction inhibits the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκB proteins . As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines .

Biochemical Pathways

The inhibition of the IKK complex by BMS-345541 affects the NF-κB pathway . This pathway is involved in the transcription of various genes, including those encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and growth factors . By blocking this pathway, BMS-345541 can reduce inflammation and potentially influence cell survival and proliferation .

Result of Action

The inhibition of the IKK complex and subsequent blockade of the NF-κB pathway by BMS-345541 leads to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and potentially affect cell survival and proliferation . For example, BMS-345541 has been shown to reduce the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHLFAMVTWAXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F6N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2999404.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)

![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)